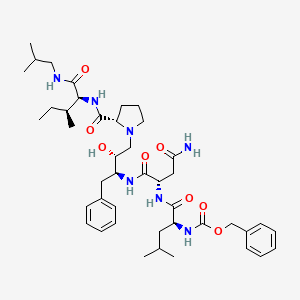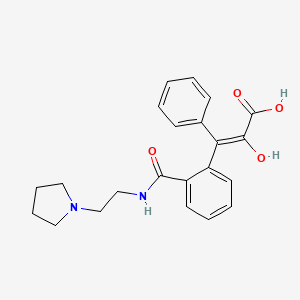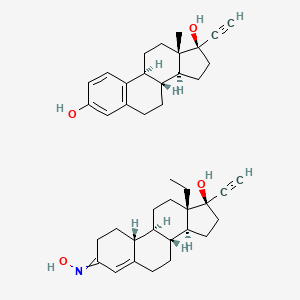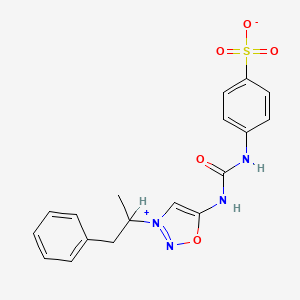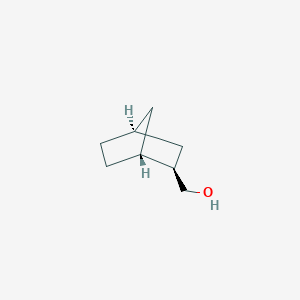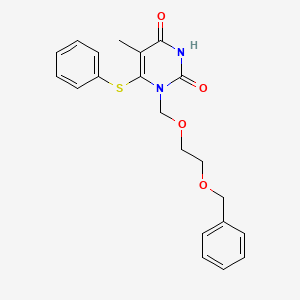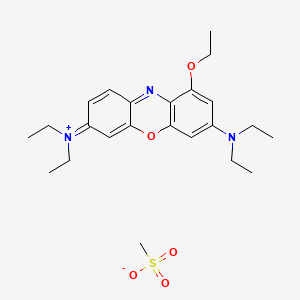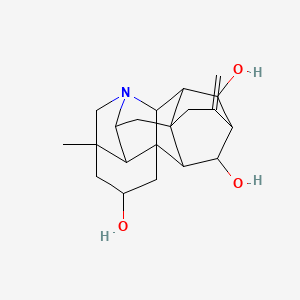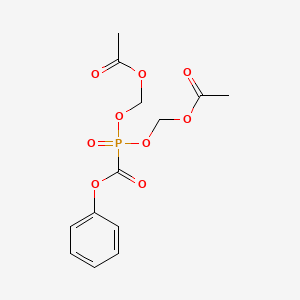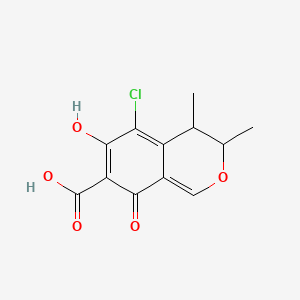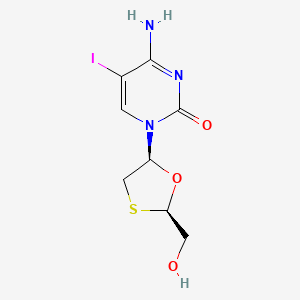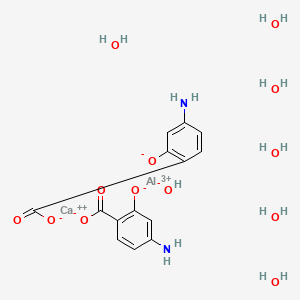
Ryw6GR2ysq
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ryw6GR2ysq involves multiple steps, starting with the preparation of the pyrrole intermediate. The key steps include:
Formation of the Pyrrole Ring: This involves the reaction of an appropriate amine with a diketone under acidic conditions to form the pyrrole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a Friedel-Crafts acylation reaction.
Formation of the Dioxane Ring: The dioxane ring is formed through a cyclization reaction involving a diol and an aldehyde under acidic conditions.
Final Coupling: The final step involves coupling the pyrrole and dioxane intermediates under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, utilizing optimized reaction conditions to ensure high yield and purity. Key considerations include:
Temperature Control: Maintaining optimal temperatures to prevent side reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
化学反应分析
Types of Reactions
Ryw6GR2ysq undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ryw6GR2ysq has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
作用机制
The mechanism of action of Ryw6GR2ysq involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Key pathways involved include:
Enzyme Inhibition: this compound can inhibit specific enzymes by binding to their active sites.
Receptor Modulation: The compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways
相似化合物的比较
Ryw6GR2ysq can be compared with other similar compounds, such as:
- ETHYL (4R,6R)-6-(2-(2-(4-CHLOROPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
- ETHYL (4R,6R)-6-(2-(2-(4-BROMOPHENYL)-5-(1-METHYLETHYL)-3-PHENYL-4-((PHENYLAMINO)CARBONYL)-1H-PYRROL-1-YL)ETHYL)-2,2-DIMETHYL-1,3-DIOXANE-4-ACETATE
Uniqueness
This compound is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its binding affinity to certain molecular targets. This makes it a valuable compound for various applications in research and industry .
属性
CAS 编号 |
616201-27-5 |
|---|---|
分子式 |
C38H43FN2O5 |
分子量 |
626.8 g/mol |
IUPAC 名称 |
ethyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |
InChI |
InChI=1S/C38H43FN2O5/c1-6-44-32(42)24-31-23-30(45-38(4,5)46-31)21-22-41-35(25(2)3)34(37(43)40-29-15-11-8-12-16-29)33(26-13-9-7-10-14-26)36(41)27-17-19-28(39)20-18-27/h7-20,25,30-31H,6,21-24H2,1-5H3,(H,40,43)/t30-,31-/m1/s1 |
InChI 键 |
IKTXAZNEVPXDFG-FIRIVFDPSA-N |
手性 SMILES |
CCOC(=O)C[C@H]1C[C@H](OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
规范 SMILES |
CCOC(=O)CC1CC(OC(O1)(C)C)CCN2C(=C(C(=C2C(C)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


